3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core with a fluorophenyl substituent. This compound has garnered interest in various fields due to its potential biological activities and utility in organic synthesis. It is classified as a pyrazinone derivative, which is known for its diverse pharmacological properties.
The compound can be synthesized through various organic reactions, often involving the condensation of fluorinated anilines with carbonyl compounds. It is classified under the category of pyrazinones, which are recognized for their applications in medicinal chemistry and material science.
The synthesis of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:
The molecular formula of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is with a molecular weight of 204.20 g/mol. The structure features a pyrazinone ring attached to a 2-fluorophenyl group and a methyl group at the 6-position.
| Property | Value |
|---|---|
| Molecular Formula | C11H9FN2O |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-6-methyl-1H-pyrazin-2-one |
| InChI | InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |
| InChI Key | QXHXKDYGFZTVMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)F |
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can participate in several chemical reactions:
The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield pyrazinone oxides, while substitution can introduce diverse functional groups onto the fluorophenyl ring.
The mechanism of action for 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity to these targets can modulate their activity, leading to potential therapeutic effects. Research continues to elucidate these pathways in various biological systems.
The physical properties of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one include:
Chemical properties include:
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: